2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-aminedihydrochloride
CAS No.:
Cat. No.: VC18104105
Molecular Formula: C11H16Cl2N4O
Molecular Weight: 291.17 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H16Cl2N4O |
|---|---|
| Molecular Weight | 291.17 g/mol |
| IUPAC Name | 2-[4-(2-methoxyphenyl)triazol-1-yl]ethanamine;dihydrochloride |
| Standard InChI | InChI=1S/C11H14N4O.2ClH/c1-16-11-5-3-2-4-9(11)10-8-15(7-6-12)14-13-10;;/h2-5,8H,6-7,12H2,1H3;2*1H |
| Standard InChI Key | GFCAONZDTPGRTC-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC=CC=C1C2=CN(N=N2)CCN.Cl.Cl |
Introduction
Structural and Chemical Identity
The molecular structure of 2-[4-(2-methoxyphenyl)-1H-1,2,3-triazol-1-yl]ethan-1-amine dihydrochloride (C₁₁H₁₄Cl₂N₄O) features a 1,2,3-triazole ring as the central heterocycle. The triazole’s 4-position is substituted with a 2-methoxyphenyl group, while the 1-position is linked to an ethanamine moiety, which exists in a protonated form due to the dihydrochloride salt. The methoxy group (-OCH₃) at the ortho position of the phenyl ring introduces steric and electronic effects that influence reactivity and intermolecular interactions .
Table 1: Key Physicochemical Properties
| Property | Value/Description |
|---|---|
| Molecular Formula | C₁₁H₁₄Cl₂N₄O |
| Molecular Weight | 307.16 g/mol |
| Salt Form | Dihydrochloride |
| Functional Groups | 1,2,3-Triazole, Methoxyphenyl, Ethanamine Salt |
| Solubility | Likely soluble in polar solvents (e.g., water, DMSO) |
The dihydrochloride salt enhances aqueous solubility, a critical feature for bioavailability in drug candidates .
Synthetic Pathways and Optimization
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The synthesis of 1,2,3-triazole derivatives typically employs the CuAAC ("click") reaction, as demonstrated in the preparation of analogous compounds . For this compound, the route likely involves:
-
Synthesis of 2-Azido-1-methoxybenzene: Generated via diazotization of 2-methoxyaniline followed by azide substitution.
-
Propargylamine Preparation: Ethylene diamine or protected propargyl amines serve as alkyne precursors.
-
Cycloaddition: Reaction of the azide and alkyne in the presence of Cu(I) catalysts (e.g., CuSO₄·5H₂O with sodium ascorbate) yields the 1,2,3-triazole core .
-
Salt Formation: Treatment with hydrochloric acid converts the free amine to the dihydrochloride salt.
Key Reaction Parameters:
-
Temperature: 25–60°C
-
Solvent: Water/tert-butanol mixtures
-
Catalyst: Cu(I) species (10 mol%)
Thermal Stability and Decomposition
Thermogravimetric analysis (TGA) of similar triazole derivatives reveals decomposition patterns influenced by substituents . The methoxy group’s electron-donating nature may enhance stability compared to nitro-substituted analogs.
Table 2: Hypothetical Thermal Data
| Parameter | Value (Estimated) |
|---|---|
| Initial Decomposition | ~220–240°C |
| Major Mass Loss | Single-stage (85–90%) |
| Residual Mass | 10–15% (char formation) |
Comparatively, nitro-substituted triazoles decompose at lower temperatures (~135–180°C) , underscoring the stabilizing effect of methoxy groups.
Pharmacological and Industrial Applications
Antimicrobial Activity
1,2,3-Triazoles exhibit broad-spectrum antimicrobial properties. The methoxyphenyl moiety may enhance membrane penetration, while the protonated amine facilitates interaction with bacterial DNA gyrase .
Materials Science
The compound’s thermal stability and π-conjugated system make it a candidate for organic semiconductors or metal-organic frameworks (MOFs) .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume